Home > Products > Screening Compounds P59038 > Ropivacaine hydrochloride monohydrate
Ropivacaine hydrochloride monohydrate - 132112-35-7

Ropivacaine hydrochloride monohydrate

Catalog Number: EVT-281979
CAS Number: 132112-35-7
Molecular Formula: C17H29ClN2O2
Molecular Weight: 328.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ropivacaine hydrochloride monohydrate is a long-acting local anesthetic agent that has gained attention due to its favorable pharmacological profile. It is an enantiomerically pure compound that provides similar anesthetic effects to bupivacaine but with a reduced risk of systemic toxicity24. Ropivacaine's mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which leads to a decrease in nerve impulse propagation and, consequently, local anesthesia24. Its clinical applications are diverse, ranging from surgical anesthesia to the management of postoperative and labor pain4. Additionally, ropivacaine has been investigated for its potential anti-inflammatory and antiproliferative effects, which may extend its use to other medical fields35.

Applications in Various Fields

Surgical Anesthesia

Ropivacaine is widely used for surgical anesthesia due to its efficacy and safety profile. It is effective for peripheral nerve blocks and has been established as an equi-effective dose when compared to bupivacaine for epidural or intrathecal administration4. Its lower propensity for motor block and reduced potential for CNS and cardiotoxicity make it a preferred option for regional anesthesia47.

Postoperative and Labor Pain

Clinically adequate doses of ropivacaine are associated with a lower incidence of motor block, making it suitable for postoperative pain management and labor analgesia4. Its long-acting nature ensures prolonged pain relief, which is essential for patient comfort and recovery4.

Anti-inflammatory Applications

Ropivacaine has demonstrated anti-inflammatory properties, such as inhibiting leukocyte rolling, adhesion, and the expression of adhesion molecules like CD11b/CD183. These effects suggest that ropivacaine could be beneficial in treating inflammatory conditions such as ulcerative colitis3.

Antiproliferative Effects

Studies have shown that ropivacaine inhibits the proliferation of colon adenocarcinoma cells in vitro, which is significant given the increased risk of dysplasia and neoplasia in patients with ulcerative colitis5. This antiproliferative activity, combined with its anti-inflammatory effects, positions ropivacaine as a potential therapeutic agent for local treatment of ulcerative colitis5.

Mitochondrial Function

Ropivacaine has been studied for its effects on mitochondrial function. It appears to have minimal impact on mitochondrial metabolism at therapeutic concentrations, which may contribute to its lower toxicity compared to other local anesthetics6. However, there is evidence that ropivacaine can impair mitochondrial biogenesis by reducing the expression of PGC-1α and its downstream transcription factors, leading to decreased mitochondrial mass and function8.

Cardiac Electrophysiology

The cardiac electrophysiologic properties of ropivacaine have been compared with those of bupivacaine and lidocaine. Ropivacaine is less potent than bupivacaine but more potent than lidocaine in terms of its depressant effect on cardiac excitation and conduction10. This reduced potency may contribute to its lower arrhythmogenic potential and improved safety profile in cardiac applications10.

Future Directions
  • Developing Novel Drug Delivery Systems: Continued exploration of innovative drug delivery systems, such as nanoliposomes and thermosensitive gels, is crucial for enhancing the efficacy and safety of Ropivacaine Hydrochloride Monohydrate. [, ]
  • Exploring Synergistic Effects with Other Drugs: Investigating the potential synergistic effects of Ropivacaine Hydrochloride Monohydrate with other analgesics or therapeutic agents could lead to improved pain management strategies and treatments for various conditions. []

(S)-N-(2,6-[2-methyl-14C]dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride Monohydrate ([14C]-LEA 103)

Compound Description: This compound is a radiolabeled analog of ropivacaine hydrochloride monohydrate. It contains a carbon-14 atom at a specific position within the molecule, giving it a specific activity of 12.44 mCi/mmol. This radiolabeling allows researchers to track its distribution and metabolism within biological systems. []

Relevance: This compound is directly derived from ropivacaine hydrochloride monohydrate and serves as an invaluable tool in pharmacokinetic and metabolic studies. The only structural difference lies in the isotopic substitution of a carbon-14 atom, making them nearly identical in their chemical behavior. This near-identical structure allows researchers to understand how ropivacaine hydrochloride monohydrate itself behaves in the body. []

(S)-1-Benzyloxycarbonyl-N-(2-methylphenyl)-piperidine-2-carboxamide

Compound Description: This compound serves as a key intermediate in the synthesis of ropivacaine hydrochloride monohydrate. []

Relevance: This compound shares the core piperidine-2-carboxamide structure with ropivacaine hydrochloride monohydrate. It undergoes a Pd(II)-mediated reaction with [14C]methyl iodide to introduce the labeled methyl group, eventually leading to the final radiolabeled ropivacaine analog. []

3-Hydroxy-Ropivacaine

Compound Description: This compound is a major metabolite of ropivacaine. []

Relevance: 3-Hydroxy-ropivacaine is formed through the metabolic process of ropivacaine hydrochloride monohydrate in the body. While its structure is similar to ropivacaine hydrochloride monohydrate with the addition of a hydroxyl group, this difference is significant enough to alter its pharmacological activity. Understanding its formation and potential effects is crucial for assessing the overall safety and efficacy of ropivacaine hydrochloride monohydrate. []

2',6'-Pipecoloxylidide (PPX)

Compound Description: This compound is another major metabolite of ropivacaine. []

Relevance: Similar to 3-hydroxy-ropivacaine, 2',6'-pipecoloxylidide is produced during the metabolism of ropivacaine hydrochloride monohydrate. It also retains structural similarities to the parent compound but with distinct chemical modifications that affect its activity. Studying metabolites like PPX provides insights into the metabolic pathways of ropivacaine hydrochloride monohydrate and helps understand potential downstream effects or interactions. []

Lidocaine Hydrochloride

Compound Description: Lidocaine hydrochloride is another local anesthetic agent belonging to the amino amide class, similar to ropivacaine hydrochloride monohydrate. []

Relevance: While lidocaine hydrochloride shares its therapeutic class with ropivacaine hydrochloride monohydrate and exhibits comparable anesthetic effects, it differs structurally. These differences result in variations in their pharmacological profiles, such as their duration of action and potential for side effects. Comparing the two helps understand the structure-activity relationship within this class of drugs. Lidocaine hydrochloride is often preferred in clinical settings due to its availability in multi-use vials. []

Oxybuprocaine Hydrochloride

Compound Description: Oxybuprocaine hydrochloride is a local anesthetic agent often used in ophthalmology. []

Relevance: Although structurally different from ropivacaine hydrochloride monohydrate, oxybuprocaine hydrochloride shares its therapeutic application as a local anesthetic. Direct comparison of the two, as performed in a study on corneal anesthesia in rats [], allows for a comparative analysis of their efficacy and duration of action, highlighting the varying pharmacological profiles of different local anesthetic compounds.

Synthesis Analysis

The synthesis of ropivacaine hydrochloride monohydrate has been described in various patents, highlighting efficient and eco-friendly methods. One notable method involves the following steps:

  1. Resolution of Racemic Pipecoloxylidide: The racemic mixture is treated with a resolving agent in a non-ketonic solvent, often water, to isolate the S-enantiomer.
  2. Alkylation: The S-pipecoloxylidide is then reacted with a propyl halide (commonly 1-bromopropane) in the presence of an inorganic base, typically at elevated temperatures (75-80°C) .
  3. Formation of Hydrochloride Salt: The resulting base is dissolved in hydrochloric acid, forming ropivacaine hydrochloride directly without isolation of the intermediate base. This solution is concentrated, followed by crystallization using isopropanol and cooling to precipitate the monohydrate .

This method emphasizes the use of Class III solvents, which are less toxic and more environmentally friendly, aligning with current industrial practices aimed at reducing hazardous waste .

Molecular Structure Analysis

The molecular structure of ropivacaine hydrochloride monohydrate features a piperidine ring substituted with a propyl group and a 2,6-dimethylphenyl group. The stereochemistry is crucial for its anesthetic activity, with the S-enantiomer being pharmacologically active.

  • Chemical Structure:
    • IUPAC Name: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride monohydrate
    • SMILES Notation: O.Cl.CCCN1CCCC[C@H]1C(=O)NC1=C(C)C=CC=C1C
  • Key Features:
    • Presence of a piperidine ring
    • Chiral center at the piperidine nitrogen
    • Two methyl groups on the aromatic ring enhance lipophilicity .
Chemical Reactions Analysis

Ropivacaine hydrochloride monohydrate participates in several chemical reactions relevant to its synthesis and degradation:

  • Alkylation Reaction: The reaction between S-pipecoloxylidide and propyl halides involves nucleophilic substitution where the nitrogen atom attacks the carbon atom of the halide, resulting in bond formation and release of halogen.
  • Hydrochlorination: The conversion of ropivacaine base to its hydrochloride form involves protonation of the nitrogen atom by hydrochloric acid, facilitating salt formation.
  • Crystallization Process: The crystallization from an acetone-water mixture allows for purification and isolation of the monohydrate form .
Mechanism of Action

Ropivacaine exerts its local anesthetic effects primarily through blockade of voltage-gated sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerve fibers:

  1. Binding to Sodium Channels: Ropivacaine binds preferentially to the inactive state of sodium channels, stabilizing them and preventing their reopening.
  2. Nerve Signal Interruption: By inhibiting sodium influx during depolarization phases, it effectively interrupts nerve signal transmission, leading to loss of sensation in targeted areas .

This mechanism is dose-dependent and varies according to the concentration used.

Physical and Chemical Properties Analysis

Ropivacaine hydrochloride monohydrate exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.253 mg/mL .
  • Melting Point: Typically ranges around 190-200°C.
  • pKa Values: The strongest acidic pKa is around 13.62, indicating basic characteristics suitable for local anesthetic properties .
  • Stability: The compound remains stable under normal storage conditions but should be protected from moisture due to its hygroscopic nature.

These properties are essential for its formulation in clinical applications.

Applications

Ropivacaine hydrochloride monohydrate finds extensive applications in medical practice:

  • Regional Anesthesia: Commonly used for epidural anesthesia during labor or surgical procedures.
  • Postoperative Pain Management: Effective in managing pain following surgeries due to its long duration of action compared to other local anesthetics.
  • Analgesia in Chronic Pain Conditions: Used in pain management protocols for chronic conditions such as neuropathic pain.

In addition to these applications, ongoing research explores its potential uses in combination therapies and enhanced delivery systems for improved patient outcomes .

Chemical Synthesis and Structural Characterization

Stereoselective Synthesis of (S)-Ropivacaine Hydrochloride Monohydrate

The commercial production of (S)-ropivacaine hydrochloride monohydrate (chemical formula: C₁₇H₂₆N₂O·HCl·H₂O; molecular weight: 328.88 g/mol) relies on stereoselective synthesis to ensure high enantiomeric purity of the S-enantiomer, which is pharmacologically essential. The process begins with the resolution of racemic trans-1,2-pipecoloxylidide (2,6-dimethylpipecoloxylidide), followed by N-alkylation to introduce the propyl group specifically at the piperidine nitrogen. The final crystallization step incorporates the monohydrate structure through controlled water addition. This stereoselectivity is critical as the R-enantiomer exhibits distinct metabolic profiles and potential toxicological concerns. Industrial processes achieve optical purities exceeding 99.5% to meet pharmaceutical standards [3] [5] [7].

Resolution of Racemic Pipecoloxylidide via Chiral Resolving Agents

Racemic pipecoloxylidide hydrochloride (Formula II) undergoes resolution using chiral acids to separate the S-enantiomer. The process involves:

  • Liberation of Free Base: Treatment with diluted base (e.g., sodium carbonate) releases free pipecoloxylidide, extracted into organic solvents like toluene or methyl isobutyl ketone [3] [8].
  • Diastereomeric Salt Formation: The free base reacts with O,O-dibenzoyl-D-tartaric acid (DBTA) monohydrate in solvents such as acetone-water or ethanol-water mixtures. The S-enantiomer forms an insoluble crystalline salt, while the R-enantiomer remains in solution [3].
  • Critical Solvent Selection: Ethanol-water (1:1) systems provide stable crystallization kinetics, avoiding metastable phases that compromise yield. Isopropanol-water mixtures are unsuitable due to unstable supersaturation, leading to accidental crystallization of the undesired enantiomer [3].

Table 1: Resolving Agents and Solvent Systems for Pipecoloxylidide Resolution

Resolving AgentSolvent SystemYield (S-enantiomer)Optical Purity
O,O-Dibenzoyl-D-tartaric acidAcetone-water75-80%>99% ee
O,O-Dibenzoyl-D-tartaric acidEthanol-water85-90%>99.5% ee
O,O-Dibenzoyl-L-tartaric acidIsopropanol-waterUnstableVariable

Optimization of N-Propylation in Enantiomerically Pure Intermediates

The alkylation of (S)-pipecoloxylidide (Formula III) with 1-halopropane requires precise conditions to minimize racemization and byproducts:

  • Catalyst System: Potassium iodide or sodium iodide (2–5 mol%) facilitates halide exchange, enhancing reactivity of 1-bromopropane or 1-chloropropane [3] [8].
  • Base Selection: Inorganic bases (e.g., potassium carbonate) in aqueous-organic biphasic systems prevent degradation. Triethylamine is avoided due to emulsion formation [8].
  • Reaction Conditions: Heating at 60–80°C for 8–12 hours achieves >95% conversion. Post-reaction, inorganic salts are removed via water extraction, and the organic phase containing crude (S)-ropivacaine is dried for crystallization [3].

Crystallization Techniques for Monohydrate Formation

Conversion of anhydrous ropivacaine hydrochloride to the monohydrate involves solvent-mediated transformation:

  • Solvent Composition: Hot acetone-water mixtures (3:1 to 4:1 v/v) dissolve anhydrous ropivacaine hydrochloride, followed by controlled water addition to induce monohydrate crystallization [8].
  • Polymorph Control: The monohydrate (Form A) is the thermodynamically stable phase under ambient conditions. Anhydrous polymorphs (Forms B and C) may co-crystallize if water activity is <0.3, but Form B exhibits lower solubility (17.8 g/L in 2-propanol at 25°C) than the metastable Form C (29.4 g/L) [2].
  • Kinetic Factors: Slow cooling (0.5°C/min) from 50°C to 5°C yields needle-like monohydrate crystals with uniform particle size (50–100 μm), minimizing inclusion impurities [2] [8].

Table 2: Solubility and Stability of Ropivacaine Hydrochloride Polymorphs

PolymorphSolubility in 2-Propanol (25°C)Thermal StabilityCrystallization Tendency
Monohydrate (Form A)12.5 g/LStable up to 40°CThermodynamically controlled
Anhydrate (Form B)17.8 g/LStable up to 100°CKinetically hindered
Anhydrate (Form C)29.4 g/LMetastable (<100°C)Kinetically favored

Impurity Profiling and Control in Industrial-Scale Synthesis

Impurity control targets three key contaminants:

  • Enantiomeric Impurity (R-enantiomer): Limited to <0.1% via chiral HPLC (e.g., AGP columns) or capillary electrophoresis. Residual R-isomer arises from incomplete resolution or racemization during N-propylation [3] [7].
  • Process-Related Impurities: Includes residual 1-bromopropane (<50 ppm), DBTA (<0.05%), and solvents (e.g., acetone <500 ppm). Purge studies confirm removal via crystallizations [8].
  • Degradants: Hydrolysis of the amide bond generates 2,6-dimethylaniline, controlled to <10 ppm through pH optimization (pH 4.5–5.5 during salt formation) [7].Analytical methods include:
  • Chiral Chromatography: Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry for free/bound ropivacaine quantification [7].
  • Solid-State Characterization: X-ray powder diffraction (XRPD) monitors polymorphic purity, ensuring absence of anhydrate forms in monohydrate batches [2].

Properties

CAS Number

132112-35-7

Product Name

Ropivacaine hydrochloride monohydrate

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

InChI

InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1

InChI Key

VSHFRHVKMYGBJL-CKUXDGONSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Synonyms

1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.